molecular formula C23H21FN4S B162509 p38 MAP Kinase Inhibitor III CAS No. 581098-48-8

p38 MAP Kinase Inhibitor III

Cat. No. B162509
CAS RN: 581098-48-8
M. Wt: 404.5 g/mol
InChI Key: VXPWQNBKEIVYIS-UHFFFAOYSA-N
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Description

Scientific Research Applications

ML 3403 has a wide range of applications in scientific research:

Mechanism of Action

ML 3403 exerts its effects by selectively inhibiting the p38 MAPK enzyme. This inhibition prevents the phosphorylation and activation of downstream targets involved in the production of pro-inflammatory cytokines. The molecular targets include interleukin-1 beta and tumor necrosis factor-alpha, which are key mediators of inflammation .

Biochemical Analysis

Biochemical Properties

ML3403 is a cell-permeable inhibitor that competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its activity . The compound has an IC50 value of 380 nM for p38α MAPK . ML3403 effectively suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models . It interacts with various biomolecules, including cytokines and enzymes involved in the inflammatory response, thereby modulating their activity and reducing inflammation .

Cellular Effects

ML3403 exerts significant effects on various cell types, particularly immune cells. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and LPS-stimulated mice . By inhibiting p38 MAPK, ML3403 disrupts cell signaling pathways that are crucial for the production and release of inflammatory mediators . This inhibition leads to reduced gene expression of pro-inflammatory cytokines and alters cellular metabolism, ultimately decreasing the inflammatory response .

Molecular Mechanism

The molecular mechanism of ML3403 involves its competitive inhibition of the ATP-binding site on p38 MAPK . This binding prevents the phosphorylation and activation of downstream targets involved in the inflammatory response . ML3403’s inhibition of p38 MAPK results in decreased activation of transcription factors such as nuclear factor-kappa B (NF-κB), which are essential for the expression of pro-inflammatory genes . Additionally, ML3403 modulates the activity of other signaling molecules and enzymes, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, ML3403 demonstrates stability and sustained activity over time. The compound is stable when stored at 2-8°C and protected from light . Upon solubilization, it remains stable at -20°C for up to three months . Long-term studies have shown that ML3403 maintains its inhibitory effects on cytokine release in both in vitro and in vivo models, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of ML3403 vary with different dosages in animal models. In a study involving rats with complete Freund’s adjuvant (CFA)-induced arthritis, ML3403 administered at a dose of 10 mg/kg produced significant anti-inflammatory effects . The compound reduced the production of pro-inflammatory cytokines and increased the levels of anti-inflammatory cytokines . Higher doses of ML3403 did not show marked signs of hepatotoxicity or gastrointestinal toxicity, indicating a favorable safety profile .

Metabolic Pathways

ML3403 is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate cytokine production and release . By inhibiting p38 MAPK, ML3403 alters metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation of metabolic pathways contributes to its overall anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, ML3403 is transported and distributed effectively due to its cell-permeable nature . The compound interacts with transporters and binding proteins that facilitate its localization to target sites . ML3403’s distribution within tissues ensures its availability at sites of inflammation, enhancing its therapeutic efficacy .

Subcellular Localization

ML3403’s subcellular localization is primarily within the cytoplasm, where it interacts with p38 MAPK and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing ML3403 to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML 3403 involves the formation of a pyridinyl imidazole structure. The key steps include the reaction of 4-fluorophenyl-2-methylthio-1H-imidazole with 2-chloropyridine in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of ML 3403 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ML 3403 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML 3403

ML 3403 stands out due to its high potency and selectivity for p38 MAPK, with an IC50 value of 0.38 micromolar. It also exhibits low activity against hepatic cytochrome P450 enzymes, making it a safer option for therapeutic applications .

properties

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPWQNBKEIVYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336897
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

549505-65-9
Record name ML-3403
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ML-3403
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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